molecular formula C10H8O2 B1444366 2-(2-Ethynylphenyl)acetic acid CAS No. 936693-17-3

2-(2-Ethynylphenyl)acetic acid

Cat. No.: B1444366
CAS No.: 936693-17-3
M. Wt: 160.17 g/mol
InChI Key: FSBGQUFYQODLLW-UHFFFAOYSA-N
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Description

2-(2-Ethynylphenyl)acetic acid is an organic compound characterized by its phenyl ring substituted with an ethynyl group and an acetic acid moiety

Synthetic Routes and Reaction Conditions:

  • From 2-Ethynylbenzaldehyde: The compound can be synthesized by the hydrolysis of 2-ethynylbenzaldehyde in the presence of a strong base such as sodium hydroxide.

  • From 2-Ethynylphenylacetonitrile: Another method involves the hydrolysis of 2-ethynylphenylacetonitrile using acidic conditions.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes.

  • Substitution: The ethynyl group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters.

  • Reduction Products: Alcohols, aldehydes.

  • Substitution Products: Various substituted phenylacetic acids.

Scientific Research Applications

2-(2-Ethynylphenyl)acetic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2-Ethynylphenyl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

  • 2-(2-Ethynylphenyl)acetaldehyde: A closely related compound with an aldehyde group instead of a carboxylic acid.

  • 2-(2-Ethynylphenyl)oxirane: Another derivative with an oxirane ring.

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Biological Activity

2-(2-Ethynylphenyl)acetic acid is an organic compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 168.17 g/mol. Its structure features an ethynyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly as an anti-inflammatory and analgesic agent, due to its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) .

The compound's reactivity is influenced by its functional groups:

  • Ethynyl Group : Contributes to the compound's unique properties and potential interactions with biological targets.
  • Carboxylic Acid Moiety : Imparts acidity and reactivity, typical of aromatic carboxylic acids.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Its mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—mediators of inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. Compounds with similar structures have shown varying degrees of efficacy based on their substituents:

  • Electron-Withdrawing Groups : Compounds with these groups tend to exhibit enhanced potency.
  • Positioning of Functional Groups : The specific arrangement of the ethynyl group relative to the acetic acid moiety may significantly influence biological activity .

Study on Analgesic Effects

In a controlled study, this compound was administered to animal models to evaluate its analgesic effects. The results indicated a dose-dependent reduction in pain response comparable to established NSAIDs. The compound demonstrated a significant reduction in inflammatory markers, confirming its potential therapeutic applications in pain management .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted involving various compounds sharing structural similarities with this compound. The following table summarizes key features and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-(4-Ethynylphenyl)acetic acidC₁₀H₈O₂Similar structureAnti-inflammatory
Ethynylbenzoic acidC₉H₈O₂Lacks acetic groupLimited applications
PhenylacetyleneC₈H₈Simple ethynyl structureUsed in organic synthesis

This table highlights that while many compounds share structural characteristics, their biological activities can differ significantly based on minor variations in structure .

The proposed mechanism of action for this compound involves:

  • Inhibition of COX Enzymes : Reducing the synthesis of pro-inflammatory prostaglandins.
  • Interaction with Biological Targets : Potential binding to specific receptors or enzymes involved in pain pathways.

Properties

IUPAC Name

2-(2-ethynylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBGQUFYQODLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ester 319 (4.65 g, 18.9 mmol) in 1:1 THF/methanol (100 mL) was added lithium hydroxide monohydrate (1.60 g, 38.1 mmol) in water (25 mL) and the mixture was stirred at r.t. for 30 min. It was then partially concentrated, the aqueous residue was washed with ether, then acidified with 3M HCl (aq) and extracted with ethyl acetate. The organic extract was washed with water, dried (anhydrous MgSO4), filtered and concentrated. The residue was dissolved in ethyl acetate, run through a short plug of silica gel, and concentrated to provide 320 (2.77 g, 92% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 12.40 (br s, 1H); 7.45 (d, J=8.0 Hz, 1H), 7.37-7.24 (m, 3H), 4.36 (s, 1H); 3.72 (s, 2H). LCMS: (M+Na) 183.1
Name
ester
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
100 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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